4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine
Overview
Description
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine is a heterocyclic compound that features a piperidine ring fused with an oxadiazole ring substituted with a methoxyphenyl group
Preparation Methods
The synthesis of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine typically involves the following steps:
Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of hydrazides with carboxylic acids or their derivatives under acidic or basic conditions.
Substitution with Methoxyphenyl Group: The methoxyphenyl group is introduced via electrophilic aromatic substitution reactions.
Piperidine Ring Formation: The piperidine ring is formed through cyclization reactions involving appropriate precursors such as amino alcohols or diamines.
Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity, often using catalysts and controlled reaction conditions.
Chemical Reactions Analysis
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine undergoes various chemical reactions, including:
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the substituents and reaction conditions.
Common reagents used in these reactions include acids, bases, oxidizing agents, and reducing agents. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as an antimicrobial, antifungal, and antitubercular agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its unique structural properties.
Material Science: The compound’s stability and electronic properties make it suitable for use in the development of new materials and sensors.
Mechanism of Action
The mechanism of action of 4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine involves its interaction with specific molecular targets and pathways:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby blocking substrate access.
Receptor Binding: It can bind to receptors, modulating their activity and influencing cellular signaling pathways.
These interactions result in various biological effects, including antimicrobial and antifungal activities.
Comparison with Similar Compounds
4-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidine can be compared with other similar compounds, such as:
1,2,4-Oxadiazole Derivatives: These compounds share the oxadiazole ring but differ in their substituents, leading to variations in their chemical and biological properties.
Piperidine Derivatives: Compounds with a piperidine ring but different substituents exhibit different pharmacological activities and chemical reactivity.
Properties
IUPAC Name |
3-(4-methoxyphenyl)-5-piperidin-4-yl-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H17N3O2/c1-18-12-4-2-10(3-5-12)13-16-14(19-17-13)11-6-8-15-9-7-11/h2-5,11,15H,6-9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UGOKGICLGOQAFS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NOC(=N2)C3CCNCC3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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